molecular formula C9H10ClFN2O B6646235 1-[(5-Chloro-2-fluorophenyl)methyl]-1-methylurea

1-[(5-Chloro-2-fluorophenyl)methyl]-1-methylurea

Cat. No.: B6646235
M. Wt: 216.64 g/mol
InChI Key: YIHQXGSGZNCHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Chloro-2-fluorophenyl)methyl]-1-methylurea is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is also known as CFM-2, and it is a member of the urea class of compounds. CFM-2 has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for research.

Mechanism of Action

CFM-2 is a selective activator of TRPA1 ion channels. TRPA1 channels are expressed in various tissues throughout the body and play a critical role in various physiological processes, including pain sensation, inflammation, and oxidative stress. CFM-2 activates TRPA1 channels by covalently modifying cysteine residues within the channel, leading to an influx of calcium ions into the cell.
Biochemical and Physiological Effects:
CFM-2 has been found to have various biochemical and physiological effects. One of the primary effects of CFM-2 is the activation of TRPA1 channels, leading to an influx of calcium ions into the cell. This influx of calcium ions can lead to various downstream effects, including the activation of signaling pathways involved in pain sensation, inflammation, and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the primary advantages of CFM-2 is its selectivity for TRPA1 channels. This selectivity allows researchers to study the role of TRPA1 channels in various physiological processes without affecting other ion channels or receptors. However, one limitation of CFM-2 is its potential to covalently modify other cysteine-containing proteins, leading to off-target effects.

Future Directions

There are various future directions for research involving CFM-2. One potential direction is the development of more selective TRPA1 activators that do not have off-target effects. Additionally, CFM-2 could be used to study the role of TRPA1 channels in various disease states, including pain, inflammation, and oxidative stress. Finally, CFM-2 could be used as a tool for drug discovery, as TRPA1 channels have been implicated in various disease states.

Synthesis Methods

The synthesis of CFM-2 involves the reaction of 5-chloro-2-fluorobenzylamine with methyl isocyanate. This reaction results in the formation of CFM-2, which can be purified using various methods such as column chromatography.

Scientific Research Applications

CFM-2 has been found to have various applications in scientific research. One of the primary applications of CFM-2 is as a tool for studying the function of the transient receptor potential ankyrin 1 (TRPA1) ion channel. CFM-2 has been shown to selectively activate TRPA1, making it a valuable tool for studying the role of this ion channel in various physiological processes.

Properties

IUPAC Name

1-[(5-chloro-2-fluorophenyl)methyl]-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2O/c1-13(9(12)14)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHQXGSGZNCHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)Cl)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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